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Compound of Interest |

Compound Name: 6-Chloro-5-methoxynicotinic acid
CAS No.: 915107-39-0
Cat. No.: B1421408
. J

Executive Summary & Chemical Identity

6-Chloro-5-methoxynicotinic acid (6-C-5-MNA) is a functionalized pyridine derivative widely
employed as a scaffold in the synthesis of kinase inhibitors and heterocyclic active
pharmaceutical ingredients (APIS).

Unlike unsubstituted nicotinic acid, which exists largely as a zwitterion in aqueous media, the

introduction of the electron-withdrawing 6-chloro group significantly suppresses the basicity of
the pyridine nitrogen.[1] This alters its solubility profile fundamentally, shifting it from a "water-
soluble vitamin" analog to a lipophilic organic acid.[1]

Property Specification

IUPAC Name 6-Chloro-5-methoxypyridine-3-carboxylic acid
CAS Number 915107-39-0

Molecular Formula C7HeCINO3

Molecular Weight 187.58 g/mol

pKa (Acidic) ~3.4 — 3.8 (Predicted COOH)

pKa (Basic) < 1.0 (Pyridine N - suppressed by CI)

LogP (Predicted) ~1.8-2.1
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Physicochemical Basis of Solubility

To develop a robust formulation or purification process, one must understand the Speciation-
Solubility Relationship.[1]

The "Chlorine Effect” on Speciation

In standard nicotinic acid, the pyridine nitrogen (pKa ~4.[1]8) and carboxylic acid (pKa ~2.[1]0)
allow for zwitterion formation.[1] However, in 6-C-5-MNA, the chlorine atom at the ortho position
to the nitrogen exerts a strong inductive electron-withdrawing effect (-I).

e Consequence: The pyridine nitrogen becomes non-basic in physiological ranges.[1]

e Result: The molecule does not form a stable zwitterion.[1] It exists primarily as a neutral
species at low pH and an anion at high pH.[1]

Solubility Matrix Prediction

Based on Structural Activity Relationships (SAR) and analog data (6-chloronicotinic acid), the
solubility profile is categorized as follows:
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Representative

Solvent Class Solubility Rating Mechanism
Solvent
Dipole-dipole
_ Excellent (>100 , _ _ _
Polar Aprotic DMSO interactions; disruption
mg/mL) ]
of crystal lattice.
Similar to DMSO;
Polar Aprotic DMF, DMAc High preferred for
reactions.[1]
H-bonding with
Protic Methanol, Ethanol Moderate to High carboxylic acid and

methoxy group.[1]

Aqueous (pH < 3)

0.1N HCI

Very Low (< 1 mg/mL)

Exists as neutral,

lipophilic free acid.[1]

Aqueous (pH > 7)

PBS, 0.1N NaOH

High (> 50 mg/mL)

lonization to
carboxylate salt
(CO0).[1]

High crystal lattice

Non-Polar Hexane, Heptane Negligible energy vs. weak
solvent interaction.[1]
Useful for extraction

Chlorinated DCM, Chloroform Low to Moderate but not for high-conc.

[1] stock.

Visualization: Speciation & Workflow

pH-Dependent Speciation Logic

The following diagram illustrates the dominant species across the pH scale, dictating which

solvent system to use.
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Caption: Speciation transition of 6-C-5-MNA. Unlike Nicotinic Acid, no significant Zwitterion
phase exists.

Solubility Screening Workflow

A decision tree for selecting the correct solvent based on the application.[1]

Start: 6-C-5-MNA Solid

Select Application

Biological Assay Synthetic Chemistry

(Stock Solution) (Reagent) Ui EEe Yo Up

Standard Rt Temp \High Temp

Use DMSO

Aqueous Base Extraction
(pH > 9)

Use DMF or NMP

(Max Conc: >100mM)
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Caption: Operational decision tree for solvent selection based on experimental intent.
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Experimental Protocols

To establish the exact solubility values for your specific batch (critical for GLP studies), use the
following self-validating protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask
Method)

Best for: Formulation development and accurate physical constants.[1]
Materials:

e 6-C-5-MNA (Solid)

e 0.1N HCI, 50mM Phosphate Buffer (pH 7.4), DMSO

e HPLC or UV-Vis Spectrophotometer

Procedure:

Saturation: Add excess solid 6-C-5-MNA (~20 mg) to 1 mL of the target solvent in a glass
vial.

o Equilibration: Agitate (shake or stir) at 25°C for 24 hours.
o Check Point: Ensure solid is still visible.[1] If dissolved completely, add more solid.

o Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 um PVDF filter
(avoid Nylon, which binds acidic drugs).

o Quantification: Dilute the supernatant with Mobile Phase (e.g., 50:50 Water:Acetonitrile) and
analyze via HPLC.[1]

o Calculation: Compare peak area against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput)

Best for: Early-stage biological screening stocks.[1]
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Procedure:

Prepare a 10 mM stock solution in 100% DMSO.

o Validation: Solution must be clear and colorless/light yellow. If cloudy, sonicate for 5 mins.

[1]

Spike 5 uL of stock into 245 pL of aqueous buffer (PBS pH 7.4) in a 96-well plate (Final conc:
200 pM, 2% DMSO).

Incubate for 2 hours at room temperature.

Measure turbidity via Absorbance at 620 nm (non-absorbing region).[1]
o Interpretation: High OD indicates precipitation (insoluble).[1] Low OD indicates solubility.

Handling & Stability Recommendations
Stock Solution Preparation

e Solvent: Anhydrous DMSO is the gold standard.[1]
o Concentration: 50 mM to 100 mM is achievable.[1]
e Storage: Store at -20°C.

o Freeze-Thaw: The compound is stable, but repeated freeze-thaw cycles can introduce
moisture.[1] DMSO is hygroscopic; water uptake will cause the compound to precipitate over
time.

o Tip: Aliquot stocks into single-use vials.
LC-MS Compatibility
When analyzing solubility samples via LC-MS:
e Column: C18 reverse phase (e.g., Waters BEH C18).[1]

» Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]
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o Note: The acidic modifier keeps the molecule in the neutral (protonated) state, improving
retention on C18 columns.

o Detection: ESI+ (M+H) or ESI- (M-H).[1] ESI- is often more sensitive for carboxylic acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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